.alpha.-L-Galactopyranose, 3,6-anhydro-

anticariogenic sugar substitute dental caries prevention Streptococcus mutans inhibition

3,6-Anhydro-α-L-galactopyranose (AHG, CAS 19479-27-7) is a bicyclic anhydrohexose monomer obtained by the intramolecular dehydration across the 3 and 6 positions of α-L-galactopyranose, yielding a rigid 2,6-dioxabicyclo[3.2.1]octane scaffold. It is the defining monosaccharide constituent of agarose polysaccharides from red macroalgae (Rhodophyta) and functions as a marine metabolite.

Molecular Formula C8H5NO2S
Molecular Weight 0
CAS No. 19479-27-7
Cat. No. B1173903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name.alpha.-L-Galactopyranose, 3,6-anhydro-
CAS19479-27-7
Synonyms.alpha.-L-Galactopyranose, 3,6-anhydro-
Molecular FormulaC8H5NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Anhydro-α-L-Galactopyranose (CAS 19479-27-7): Structural and Functional Baseline for Scientific Procurement


3,6-Anhydro-α-L-galactopyranose (AHG, CAS 19479-27-7) is a bicyclic anhydrohexose monomer obtained by the intramolecular dehydration across the 3 and 6 positions of α-L-galactopyranose, yielding a rigid 2,6-dioxabicyclo[3.2.1]octane scaffold [1]. It is the defining monosaccharide constituent of agarose polysaccharides from red macroalgae (Rhodophyta) and functions as a marine metabolite [2]. Unlike its enantiomer 3,6-anhydro-D-galactose found in carrageenans, the L-configuration confers distinct biological recognition and polymer assembly properties that directly impact downstream functional performance [3].

Why Generic Anhydro-Sugar Substitution Fails for 3,6-Anhydro-α-L-Galactopyranose (CAS 19479-27-7)


The intramolecular 3,6-anhydro bridge enforces a rigid bicyclic conformation that is stereochemically distinct between the L- and D-enantiomers [1]. This configurational constraint dictates substrate recognition by enzymes, receptor binding in biological assays, and polymer gel properties in materials applications. Agarose-derived AHG (L-form) and carrageenan-derived 3,6-anhydro-D-galactose are not interchangeable; marine bacteria have evolved separate, enantiomer-specific enzymatic systems for their degradation [2]. Consequently, procurement of the incorrect enantiomer or substitution with non-anhydro sugars (e.g., galactose, xylitol, arbutin) predictably fails to reproduce the biological activities and material properties documented for the authentic L-AHG compound, as demonstrated by the quantitative head-to-head evidence below.

Quantitative Differentiation Evidence for 3,6-Anhydro-α-L-Galactopyranose (CAS 19479-27-7) vs. Nearest Comparators


Superior Anticariogenic Potency of L-AHG vs. Xylitol: Growth and Acid Production Inhibition in Streptococcus mutans

In a direct head-to-head comparison against xylitol, the current gold-standard anticariogenic sugar substitute, 3,6-anhydro-L-galactose (AHG) demonstrated markedly superior potency. AHG at 10 g/L completely inhibited the growth and acid production of S. mutans, whereas xylitol at 40 g/L (a four-fold higher concentration) failed to achieve complete growth inhibition [1]. This indicates that AHG requires a substantially lower concentration to exert a more complete anticariogenic effect.

anticariogenic sugar substitute dental caries prevention Streptococcus mutans inhibition

Quantitatively Superior Skin Whitening Activity of L-AHG vs. Arbutin in Melanogenesis Assays

In a skin whitening assay using murine B16 melanoma cells and human epidermal melanocytes (HEMs), 3,6-anhydro-L-galactose (L-AHG) at 100 μg/mL produced significantly lower melanin levels compared to arbutin, a widely used cosmetic skin-whitening agent [1][2]. Furthermore, among a panel of agar-derived sugars (AHG, agarooligosaccharides, and neoagarooligosaccharides), AHG at 50 μg/mL exhibited the highest skin whitening activity, whereas neoagarobiose and agarotriose showed no activity [3]. This establishes L-AHG as the active pharmacophore within agar-derived oligosaccharide mixtures.

skin whitening melanogenesis inhibition cosmetic active ingredient

Selective Anti-Colon Cancer Activity of L-AHG vs. Agarotriose: Proliferation Inhibition and Apoptosis Induction

In a comparative study of agar-derived sugars, 3,6-anhydro-L-galactose (L-AHG), but not agarotriose or other agarooligosaccharides, demonstrated significant anti-colon cancer activity by inhibiting the proliferation of human colon cancer cells and inducing apoptosis [1][2]. L-AHG treatment selectively reduced HCT116 colon cancer cell proliferation in a dose- and time-dependent manner while sparing normal colon cells, with the mechanism involving reactive oxygen species formation via glutathione depletion and uncoupling of the Warburg effect [3]. This specificity differentiates L-AHG from non-selective chemotherapeutic agents.

anti-colon cancer apoptosis induction selective cytotoxicity

Immunosuppressive Selectivity of L-AHG vs. Neoagarooligosaccharides in Lymphocyte Proliferation

In a direct comparative study, L-AHG (25–200 μg/mL) inhibited the proliferation of immobilized anti-CD3/anti-CD28-activated T cells and anti-CD40 + soluble anti-IgM + IL-4-activated B cells, while neoagarobiose (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6) showed no inhibitory activity at equivalent concentrations [1]. L-AHG suppressed G1-S cell cycle traverse by reducing activating phosphorylation of CDK4, CDK2, and CDK1, and lowering cyclin D3, A2, and B1 levels. The effect was mediated through inhibition of JAK1-STAT1/STAT3 signaling and reduction of growth factor production (IL-2 in T cells, IL-6 in B cells). L-AHG exhibited greater impact on B cells than T cells.

immunosuppression JAK-STAT signaling T and B lymphocyte inhibition

Skin Moisturizing Activity of L-AHG: Hyaluronic Acid Upregulation via EGFR/AMPKα Pathway in Human Keratinocytes

3,6-Anhydro-L-galactose (L-AHG) upregulates hyaluronic acid (HA) production in HaCaT human keratinocytes by enhancing hyaluronan synthase 2 (HAS2) expression through activation of EGFR-mediated ERK, PI3K/Akt, and STAT3 signaling pathways, as well as AMPKα signaling [1]. The effect was confirmed in a 3D reconstructed human skin model, demonstrating translational relevance beyond monolayer cell culture. While no direct comparator quantification was provided against glycerol or other humectants, the defined molecular mechanism differentiates L-AHG from passive humectants that merely attract water.

skin moisturizing hyaluronic acid synthesis HaCaT keratinocytes

Enantiomeric Specificity: Structural Rigidity and Distinct Biological Recognition of L-AHG vs. D-AHG

The bicyclic 3,6-anhydro-L-galactose (L-AHG) found in agars is the enantiomer of 3,6-anhydro-D-galactose (D-AHG) present in carrageenans. The 3,6-anhydro bridge introduces strict conformational constraints, maintaining the α-linkage in an equatorial orientation within the polymer [1]. Marine bacteria have evolved separate, enantiomer-specific enzymatic systems (exo-β-1,3-3,6-anhydrogalactosidases) for hydrolyzing L-AHG-containing agars vs. D-AHG-containing carrageenans, demonstrating that the two enantiomers are recognized as distinct substrates in biological systems [2]. This enantiomeric distinction directly impacts polymer gel properties: agars (L-AHG-based) and carrageenans (D-AHG-based) exhibit different gel strengths, melting temperatures, and sulfate contents. A positive correlation exists between 3,6-anhydrogalactose content and gel strength in agars, with higher L-AHG content yielding stronger gels [3].

enantiomer specificity structural rigidity polysaccharide assembly

High-Impact Application Scenarios for 3,6-Anhydro-α-L-Galactopyranose (CAS 19479-27-7) Based on Quantitative Differentiation Evidence


Next-Generation Anticariogenic Oral Care Formulations Replacing Xylitol

The demonstrated 4-fold potency advantage of L-AHG over xylitol for complete S. mutans inhibition (10 g/L vs. >40 g/L) directly supports its use as a lower-dose anticariogenic sugar substitute in sugar-free chewing gums, mouthwashes, and toothpastes. Procurement specifications should require ≥95% purity L-AHG with enantiomeric identity confirmed by polarimetry or chiral HPLC, as D-AHG or non-anhydro sugars lack this potency [1].

High-Efficacy Skin Whitening Cosmetic Actives with Defined Molecular Identity

L-AHG outperforms arbutin in melanin reduction assays and uniquely concentrates skin whitening activity in a single molecular entity, unlike agarooligosaccharide mixtures where inactive species predominate. Cosmetic formulators should procure purified L-AHG (≥98% purity as achieved by Sephadex G-10 chromatography) rather than heterogeneous hydrolysates, to ensure batch-to-batch reproducibility of skin whitening efficacy [1].

Selective Anti-Colon Cancer Therapeutic Leads with Tumor Cell Specificity

The cancer-selective cytotoxicity of L-AHG—inhibiting HCT116 colon cancer cell proliferation while sparing normal colon cells—differentiates it from non-selective chemotherapeutics. Pharmaceutical researchers should use analytically verified L-AHG (CAS 19479-27-7) rather than agarotriose (which is exclusively prebiotic) to investigate colon cancer prevention and therapy. The ROS-mediated mechanism via glutathione depletion and Warburg effect uncoupling provides defined molecular endpoints for potency testing [1].

Immunological Research Tool for JAK-STAT Pathway Modulation

The unique immunosuppressive activity of L-AHG—absent in neoagarobiose, neoagarotetraose, and neoagarohexaose—positions it as a defined chemical probe for studying JAK1-STAT1/STAT3 signaling in lymphocyte proliferation. Procurement of high-purity L-AHG (≥98%) is essential for reproducible immunological studies, as contamination with inactive neoagarooligosaccharides would confound dose-response analyses [1].

Quote Request

Request a Quote for .alpha.-L-Galactopyranose, 3,6-anhydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.